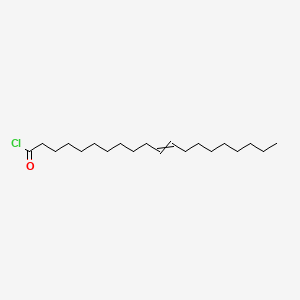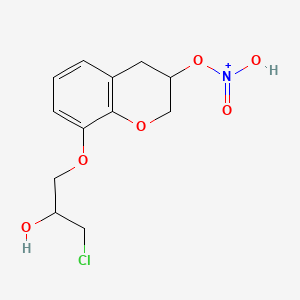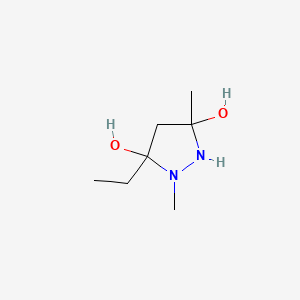
11-Eicosenoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Eicosenoyl chloride, also known as 11(Z)-Eicosenoyl chloride, is a product in the category of FA Chlorides . It has a molecular formula of C20H37ClO and a molecular weight of 328.96 .
Molecular Structure Analysis
The 11-Eicosenoyl chloride molecule contains a total of 58 bonds. There are 21 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, and 1 acyl halogenide .Physical And Chemical Properties Analysis
11-Eicosenoyl chloride is a liquid at room temperature . It has a molecular weight of 328.96 .Aplicaciones Científicas De Investigación
Pheromonal Component in Honey Bees : (Z)-11-Eicosen-1-ol is identified as a major volatile component secreted by the sting apparatus of the worker honey bee. It acts as an alarm pheromone, eliciting stinging behavior when presented at the hive entrance (Pickett, Williams, & Martin, 2004).
Medical Imaging - Radiotracer Synthesis : (Z)-11-Eicosen-1-ol derivatives have been synthesized for potential applications in medical imaging, particularly in positron emission tomography (PET) radiotracer development (Mathews, Burns, Dannals, Ravert, & Naylor, 1995).
Biochemical Study of Lipids : The study of eicosenoyl-containing compounds like 11-Eicosenoyl chloride is crucial in understanding the surface structure and mixing behavior of lipids such as galactosylceramide with other phospholipids, which has implications for cellular biology and medicine (Ali, Brockman, & Brown, 1991).
Immunological Research : (Z)-11-Eicosen-1-ol and its derivatives have been investigated for their immune stimulatory effects, particularly in the context of vaccine adjuvant development. These compounds have shown the ability to modulate immune responses in macrophages (Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, & Watson, 2019).
Biosensor Development : 11-Eicosenoyl chloride derivatives are used in the development of biosensors, particularly for detecting environmental pollutants and toxic substances (Marty, Mionetto, Lacorte, & Barceló, 1995).
Pharmacological Applications : Studies involving 11-Eicosenoyl chloride and related compounds contribute to the development of new medicines, particularly in the field of eicosanoids, which are involved in various physiological and pathophysiological processes (Samuelsson, 2012).
Propiedades
IUPAC Name |
(E)-icos-11-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCIEGMVDOFEW-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)